molecular formula C44H92BrN B14600439 N,N-Didodecyl-N-octyldodecan-1-aminium bromide CAS No. 61175-85-7

N,N-Didodecyl-N-octyldodecan-1-aminium bromide

Cat. No.: B14600439
CAS No.: 61175-85-7
M. Wt: 715.1 g/mol
InChI Key: BUNQADOWBAVLIE-UHFFFAOYSA-M
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Description

N,N-Didodecyl-N-octyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to lower surface tension and act as a phase transfer catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didodecyl-N-octyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. The reaction is carried out in a solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:

R2N+RXR2NRXR_2N + R'X \rightarrow R_2NR'X R2​N+R′X→R2​NR′X

where ( R ) represents the dodecyl groups, ( R’ ) represents the octyldodecyl group, and ( X ) is the bromide ion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .

Chemical Reactions Analysis

Types of Reactions

N,N-Didodecyl-N-octyldodecan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI). The reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are employed.

Major Products Formed

    Substitution: The major products are the substituted ammonium compounds.

    Oxidation: Oxidation can lead to the formation of corresponding amine oxides.

    Reduction: Reduction typically yields the corresponding amines.

Scientific Research Applications

N,N-Didodecyl-N-octyldodecan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.

    Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery systems.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N-Didodecyl-N-octyldodecan-1-aminium bromide involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Didodecyl-N-octyldodecan-1-aminium bromide is unique due to its specific combination of long alkyl chains, which enhances its surfactant properties and makes it particularly effective in disrupting lipid bilayers. This unique structure also contributes to its high efficiency as a phase transfer catalyst and its potent antimicrobial activity .

Properties

CAS No.

61175-85-7

Molecular Formula

C44H92BrN

Molecular Weight

715.1 g/mol

IUPAC Name

tridodecyl(octyl)azanium;bromide

InChI

InChI=1S/C44H92N.BrH/c1-5-9-13-17-21-24-27-30-34-38-42-45(41-37-33-20-16-12-8-4,43-39-35-31-28-25-22-18-14-10-6-2)44-40-36-32-29-26-23-19-15-11-7-3;/h5-44H2,1-4H3;1H/q+1;/p-1

InChI Key

BUNQADOWBAVLIE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-]

Origin of Product

United States

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